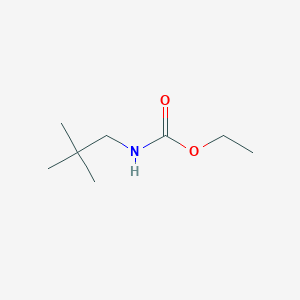![molecular formula C15H15N7O2 B14002585 Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate CAS No. 55428-89-2](/img/structure/B14002585.png)
Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoic acid moiety linked to a pyrimido-triazine structure through an amino-methyl bridge, and it is esterified with an ethyl group. The presence of multiple nitrogen atoms within the heterocyclic rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like polyethylene glycol and catalysts such as Amberlyst 15-wet .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrimido-triazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique structure allows for the exploration of various chemical reactivities and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential medicinal properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimido-triazine core is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The benzoic acid moiety can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, ethyl ester
- Pyrimido[1,2-a]benzimidazoles
Comparison: Compared to similar compounds, benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester is unique due to its combination of a benzoic acid moiety with a pyrimido-triazine core. This structural complexity provides a broader range of chemical reactivities and potential biological activities. The presence of multiple nitrogen atoms within the heterocyclic rings also distinguishes it from simpler benzoic acid derivatives .
Properties
CAS No. |
55428-89-2 |
|---|---|
Molecular Formula |
C15H15N7O2 |
Molecular Weight |
325.33 g/mol |
IUPAC Name |
ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C15H15N7O2/c1-2-24-15(23)9-3-5-10(6-4-9)17-7-11-20-12-13(16)18-8-19-14(12)22-21-11/h3-6,8,17H,2,7H2,1H3,(H2,16,18,19,22) |
InChI Key |
DKSJYXUTHKYZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=CN=C3N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)

![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)






